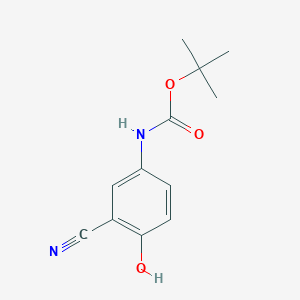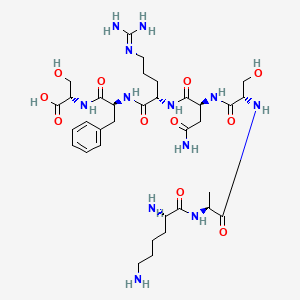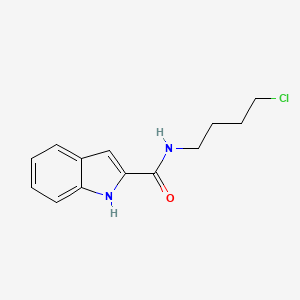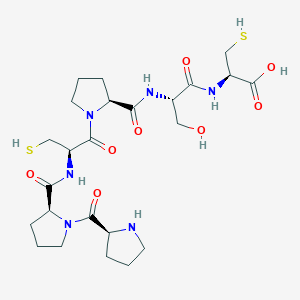
3-Ethyl-2,5-dimethoxypyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,5-dimethoxypyrazine is a nitrogen-containing heterocyclic aromatic compound. It belongs to the class of pyrazines, which are known for their distinctive aroma and flavor properties. This compound is found naturally in various foods and is also synthesized for use in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-2,5-dimethoxypyrazine can be synthesized through chemoenzymatic methods. One such method involves the use of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. The reaction involves the condensation of two molecules of aminoacetone and one molecule of acetaldehyde . The reaction conditions include moderate temperatures to ensure the stability of the reaction intermediate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis from amino acids and sugars through reactions such as the Maillard reaction . The yield and efficiency of the production process can be optimized by controlling reaction conditions such as temperature and pH.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2,5-dimethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrazines.
Scientific Research Applications
3-Ethyl-2,5-dimethoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a semiochemical, influencing the behavior of insects and other organisms.
Industry: Used as a flavoring agent in the food industry due to its distinctive aroma.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,5-dimethoxypyrazine involves its interaction with specific molecular targets and pathways. It acts as a chemical transmitter in living organisms, influencing various biological processes. For example, it can act as a pheromone in insects, affecting their behavior and communication . The exact molecular targets and pathways can vary depending on the specific application and organism involved.
Comparison with Similar Compounds
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Comparison: 3-Ethyl-2,5-dimethoxypyrazine is unique due to its specific ethyl and methoxy substituents, which confer distinct chemical and biological properties. Compared to other pyrazines, it has a unique aroma profile and specific biological activities, making it valuable in both research and industrial applications .
Properties
CAS No. |
824969-40-6 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethoxypyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-8(12-3)9-5-7(10-6)11-2/h5H,4H2,1-3H3 |
InChI Key |
SPUSEZHDKOBBFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN=C1OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)

![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)

![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)

![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)


![1,1'-[Piperazine-1,4-diyldi(ethane-2,1-diyl)]bis[4-(prop-2-en-1-yl)piperazine]](/img/structure/B14225406.png)

![Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14225410.png)

